molecular formula C18H22N4OS B303715 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303715
M. Wt: 342.5 g/mol
InChI Key: FXEXJPWSNQIZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as EHT 1864, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. EHT 1864 has been shown to have a significant impact on cell migration and invasion, making it a promising candidate for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 involves the inhibition of Rho GTPases, which are proteins that play a key role in cell migration and invasion. By inhibiting Rho GTPases, 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 can prevent cancer cells from spreading and invading other tissues. Additionally, 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 has been shown to have anti-inflammatory properties, which could make it a useful treatment for a range of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 can have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 has been shown to have antioxidant effects, which could potentially protect cells from oxidative damage. Additionally, 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 has been shown to have a positive effect on glucose metabolism, which could make it a useful treatment for diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to work with and study. Additionally, 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 has been shown to have a high degree of specificity for Rho GTPases, which could make it a useful tool for studying the role of these proteins in cell migration and invasion. However, one limitation of using 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 in lab experiments is that it can be difficult to obtain in large quantities, which could limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864. One area of research could focus on developing more efficient synthesis methods for the compound, which could make it more widely available for use in lab experiments and potential therapeutic applications. Additionally, further research could explore the potential use of 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, future research could explore the potential use of 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.

Synthesis Methods

The synthesis of 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 involves a multi-step process that has been well-documented in the scientific literature. The starting materials for the synthesis include 5-ethyl-2-thiophene carboxylic acid, 2-chloro-N,N-dimethylethanamine, and 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene. The synthesis process involves a series of reactions, including esterification, amidation, and cyclization, to produce the final product.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 has been extensively studied for its potential therapeutic applications. One area of research has focused on the use of 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 as a cancer treatment. Studies have shown that 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 can inhibit the migration and invasion of cancer cells, which could potentially slow the progression of the disease. Other research has explored the use of 2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1864 in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.

properties

Product Name

2-Amino-1-(dimethylamino)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(5-ethylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H22N4OS/c1-4-11-8-9-15(24-11)16-12(10-19)18(20)22(21(2)3)13-6-5-7-14(23)17(13)16/h8-9,16H,4-7,20H2,1-3H3

InChI Key

FXEXJPWSNQIZHC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N

Canonical SMILES

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.